N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
Beschreibung
This compound features a thiazolo[2,3-c][1,2,4]triazole core linked via a thioether bridge to an N-(3-chloro-4-fluorophenyl)acetamide group. The 3-chloro-4-fluorophenyl group enhances lipophilicity and may improve membrane penetration, while the thiazolotriazole core could interact with bacterial or cellular targets like enoyl reductase (FabI) .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS2/c19-13-8-12(6-7-14(13)20)21-16(25)10-27-18-23-22-17-24(18)15(9-26-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLWYYWBNHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes both thiazole and triazole moieties. The presence of chloro and fluorine substituents on the phenyl ring enhances its chemical properties and biological activity. The structural formula can be represented as follows:
Biological Activities
N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it possesses potent antibacterial properties, particularly against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, the Minimum Inhibitory Concentration (MIC) values reported for similar compounds in the triazole class range from 0.046 to 3.11 μM against MRSA .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related compounds with similar structural motifs have demonstrated significant growth inhibition in cancer cell lines such as HCT-116 and RPMI-8226 . The mechanism of action may involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) kinase .
- Anti-inflammatory Effects : Compounds within the thiazole-triazole class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Synthesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step synthetic pathways that require careful optimization to maximize yield and purity. Common methods include:
- Formation of Thiazole and Triazole Rings : These rings are synthesized through cyclization reactions involving appropriate precursors.
- Thioamide Formation : The introduction of the thio group is crucial for enhancing biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Fluorine | Enhances lipophilicity and membrane permeability |
| Thiazole-Triazole Linkage | Critical for antimicrobial and anticancer activity |
| Substituents on Phenyl Ring | Electron-donating groups improve antibacterial potency |
Case Study 1: Antibacterial Activity
A study evaluated several thiazole-triazole hybrids for their antibacterial efficacy against a panel of pathogens. The compound demonstrated superior activity compared to standard antibiotics like vancomycin and ciprofloxacin .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer potential, derivatives of related thioacetamides were screened at the National Cancer Institute (NCI). Compounds with similar structures exhibited up to 99% growth inhibition in cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents on the triazole, aromatic rings, and linker groups. Key examples include:
Core Heterocycle Modifications
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ():
- Replaces the thiazolo[2,3-c][1,2,4]triazole with a simpler 1,2,4-triazole substituted with furan and methyl groups.
- Lower molecular weight (366.8 g/mol vs. ~430–450 g/mol for thiazolotriazole derivatives) and higher predicted solubility (pKa = 11.3) .
- Likely reduced enzymatic inhibition due to absence of fused thiazole.
- Demonstrated antimicrobial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
Aromatic Substituent Variations
- N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide (): Replaces the 3-chloro-4-fluorophenyl with a 3-chloro-4-methoxyphenyl group. Molecular formula (C18H17ClN4O2S) indicates similar lipophilicity to the target compound .
- N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (): Substitutes the thiazolotriazole with a triazinoindole scaffold. Reported 31% yield in synthesis, suggesting higher synthetic complexity compared to thiazolotriazole derivatives .
Linker and Functional Group Adjustments
- N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Introduces a phthalazinone moiety via a methylene bridge.
Antimicrobial Activity
- Thiazolotriazole derivatives (e.g., ) show moderate FabI inhibition (IC50 = 2–10 µM) but weak antitubercular activity (MIC > 64 µg/mL) .
- Benzo-fused analogs () exhibit stronger antibacterial effects, likely due to increased planarity and enzyme interaction.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted LogP | pKa | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~430 | 3.8 | 10.5 | <0.1 |
| Furan-triazole analog () | 366.8 | 2.9 | 11.3 | 0.5–1.0 |
| Benzo-thiazolotriazole () | ~450 | 4.1 | 9.8 | <0.05 |
Key SAR Insights
- Thiazolotriazole Core : Essential for FabI inhibition; removal (e.g., furan-triazole analogs) reduces activity .
- Halogenated Aromatic Groups: 3-Chloro-4-fluorophenyl enhances lipophilicity and target binding compared to non-halogenated or methoxy-substituted analogs .
- Thioether Linker: Critical for maintaining conformational flexibility; replacing with rigid groups (e.g., phthalazinone) may alter bioactivity .
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and thioether coupling. Key steps include:
- Thiazolo-triazole core assembly : Cyclocondensation of thioamide precursors under reflux with catalysts like POCl₃ (80–90°C, 3–4 hours) .
- Thioacetamide coupling : Reaction of the triazole-thiol intermediate with chloroacetyl derivatives in polar aprotic solvents (e.g., DMF or dioxane) at 20–25°C, with triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
Q. Critical Conditions :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- Thiazolo-triazole protons : δ 7.8–8.5 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene adjacent to sulfur) .
- Acetamide carbonyl : δ 168–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₉H₁₂ClF₃N₄OS₂ (exact mass: 468.2 Da) .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 2550–2600 cm⁻¹ (S-H, if present in intermediates) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the fluorophenyl group) .
- Solubility Limitations : Use dynamic light scattering (DLS) to assess aggregation in physiological buffers. Modify formulation with co-solvents (e.g., PEG-400) .
- Pharmacokinetic Profiling : Compare plasma concentration-time curves (in vivo) with cell-based assays to adjust dosing regimens .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising its thiazolo-triazole core activity?
- Methodological Answer :
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the acetamide nitrogen to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA-based nanoparticles (100–200 nm size) to improve bioavailability while protecting the core structure .
- Structural Analog Screening : Replace the 3-chloro-4-fluorophenyl group with hydrophilic substituents (e.g., pyridyl) and compare IC₅₀ values .
Q. How does the electronic configuration of the chloro-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : The electron-withdrawing -Cl and -F groups increase the electrophilicity of the adjacent carbon, facilitating SNAr reactions at the para position .
- DFT Calculations : Compute partial charges (e.g., using Gaussian 09) to predict reactivity trends. The -F group induces stronger σ-withdrawal than -Cl, stabilizing transition states .
- Experimental Validation : Compare reaction rates with analogs (e.g., 3,4-dichlorophenyl vs. 3-Cl-4-F derivatives) in model reactions (e.g., Suzuki coupling) .
Q. What mechanistic approaches can elucidate the compound’s interaction with bacterial efflux pumps?
- Methodological Answer :
- Ethidium Bromide Displacement Assay : Quantify inhibition of efflux pumps in Gram-negative bacteria (e.g., E. coli TolC mutants) using fluorescence kinetics .
- Molecular Docking (AutoDock Vina) : Model binding to AcrB transporter pockets; prioritize residues with hydrophobic interactions (e.g., Phe 628) .
Q. How do pH and temperature affect the stability of the thioether bond in physiological environments?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in PBS at pH 5.0–7.4 and 37°C. Monitor thioether cleavage via HPLC-MS/MS over 72 hours .
- Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) to determine degradation rates. Thioether bonds are stable at pH 7.4 (t₁/₂ > 48 hours) but hydrolyze rapidly at pH < 5 .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (0.1–100 µM) in paired cell lines (e.g., HeLa vs. HEK293). Use MTT and apoptosis assays (Annexin V/PI) .
- Off-Target Profiling : Screen kinase panels (e.g., Eurofins KinaseProfiler) to identify non-selective inhibition (e.g., EGFR or VEGFR2) .
Experimental Design
Q. What in silico tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer :
- SwissADME : Predict logP (2.8 ± 0.3), GI absorption (high), and CYP2D6 inhibition (likely) .
- ProtoX : Assess toxicity risks (e.g., Ames test positivity due to the thiazole ring) .
Q. How can researchers validate the role of the triazole-thioacetamide moiety in target binding via structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace the triazole with oxadiazole or pyrazole and compare binding affinity (SPR or ITC) .
- Crystallography : Co-crystallize the compound with its target (e.g., bacterial dihydrofolate reductase) to map hydrogen bonds with the triazole N2 atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
